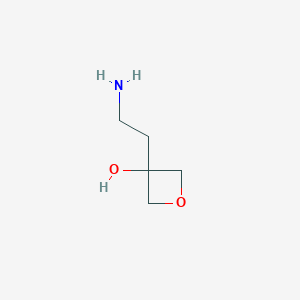
3-(2-Aminoethyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 .
Synthesis Analysis
The synthesis of oxetan-3-ol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)oxetan-3-ol consists of an oxetane ring with an aminoethyl group attached . The compound’s structure is characterized by its molecular formula, C5H11NO2 .Chemical Reactions Analysis
Oxetan-3-ol can be prepared efficiently from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This reaction is of interest in organic synthesis due to the versatility of terminal epoxides .Physical And Chemical Properties Analysis
3-(2-Aminoethyl)oxetan-3-ol has a predicted boiling point of 236.1±15.0 °C and a predicted density of 1.187±0.06 g/cm3 . Its pKa is predicted to be 13.46±0.20 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-(2-Aminoethyl)oxetan-3-ol is a type of oxetane, which has received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Bioisosteres in Drug Discovery
The compound can be used as a bioisostere in drug discovery. Bioisosteres are used to replace problematic functionality in medicinal chemistry. The goal is often to maintain target activity and binding kinetics, while simultaneously improving aspects of physicochemical properties and/or improving toxicological profiles .
Replacement for Benzophenone
3,3-Diaryloxetanes, a type of oxetane, are of particular interest as a benzophenone replacement . This application remains largely unexplored, but with recent synthetic advances in accessing this motif, the effects of 3,3-diaryloxetanes on the physicochemical properties of ‘drug-like’ molecules have been studied .
Drug Synthesis
3-(2-Aminoethyl)oxetan-3-ol is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug synthesis.
Polymerization Reactions
The compound can also be used in polymerization reactions. Its unique structure and properties can contribute to the formation of polymers with specific characteristics.
Surface Modification
Another potential application of 3-(2-Aminoethyl)oxetan-3-ol is in surface modification. The compound can be used to alter the properties of a surface, such as its hydrophobicity or hydrophilicity, its chemical reactivity, or its physical properties.
Wirkmechanismus
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Zukünftige Richtungen
Oxetanes, including 3-(2-Aminoethyl)oxetan-3-ol, are frequently utilized to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . As such, the enthusiasm toward its utility in drug discovery is expected to grow exponentially once one of them gains FDA approval .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKHRFVWQGSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

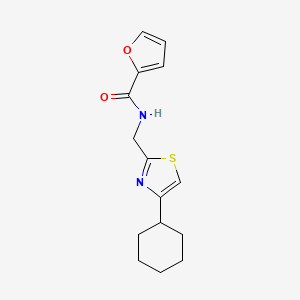
![N-(1-cyanocyclohexyl)-2-[[4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2637506.png)
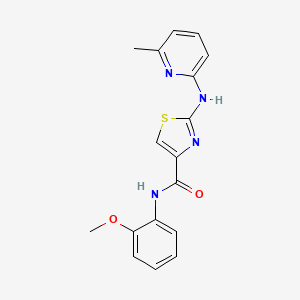
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2637508.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2637509.png)
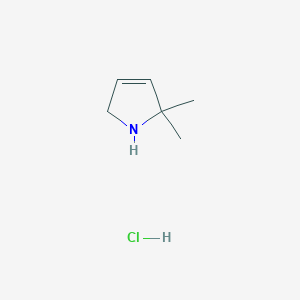
![ethyl 2-((5-(4-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2637511.png)

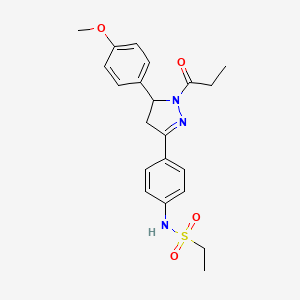
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)
![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)
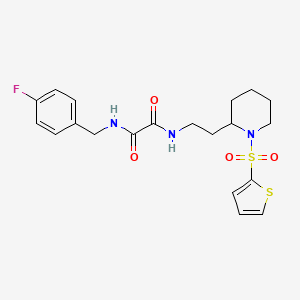
![2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2637520.png)
![Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2637523.png)